
3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related to the compound of interest, involves the reaction of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This is followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. The synthesized compounds are characterized using 1H-NMR, IR, and elemental analysis to confirm their structure .
Molecular Structure Analysis
The molecular structure of related compounds, such as the (4-piperidin-1-yl)-phenyl sulfonamides, is crucial for their biological activity. In these compounds, the presence of a sulfonamide group and specific substitutions on the phenyl ring are key determinants of their interaction with biological targets, such as the human beta(3)-adrenergic receptor. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity .
Chemical Reactions Analysis
The addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates lead to the formation of functionalized 2-piperidones. These reactions proceed with high yield and result in separable trans/cis mixtures. The reactivity of the compounds is influenced by the nature of the sulfonyl isocyanates used, with phenoxysulfonyl and alkoxysulfonyl isocyanates providing analogous results . Additionally, the fission of activated carbon-nitrogen and carbon-sulfur bonds can lead to the formation of phenyl vinyl sulfone, which reacts with hydroxyl ions under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of sulfonyl and piperidinyl groups can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of the synthesized compounds is evaluated in vitro, indicating that certain derivatives exhibit significant potent activities against bacterial and fungal pathogens of tomato plants . The selectivity and potency of the (4-piperidin-1-yl)-phenyl sulfonamides as human beta(3) agonists are also determined by their molecular structure, with specific N-alkyl substitutions enhancing beta(3) potency while maintaining selectivity .
Applications De Recherche Scientifique
Pharmacological Properties
One area of research has focused on the synthesis and evaluation of benzamide derivatives, including structures similar to 3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been investigated for their potential to accelerate gastric emptying and increase the frequency of defecation, indicating possible applications in treating gastrointestinal disorders. For example, a compound identified as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide showed promise as a novel prokinetic agent with effects on both the upper and lower gastrointestinal tract without significant side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Chemical Synthesis and Polymorphism
In the realm of chemical synthesis, research has been conducted on controlling the polymorphism of similar aryl compounds for solid formulations. For instance, ASP3026, a compound developed as a selective inhibitor of the fusion protein EML4-ALK, exhibited five polymorphs and a hydrate form. Through careful control of crystallization process parameters, particularly temperature, the most stable polymorph was selected for development, demonstrating the importance of polymorphism control in pharmaceutical manufacturing (Takeguchi et al., 2015).
Antimicrobial Applications
Another study showcased the screening of chemical libraries to identify compounds capable of selectively killing bacterial persisters, a significant challenge in treating bacterial infections. A compound, structurally similar to the one of interest, was found to revert persisters to antibiotic-sensitive states, thus potentially offering a novel approach to eradicating persistent bacterial infections without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-21-14-6-3-13(4-7-14)5-8-16(18)17-11-9-15(10-12-17)22(2,19)20/h3-4,6-7,15H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHYHLRPIBALKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)
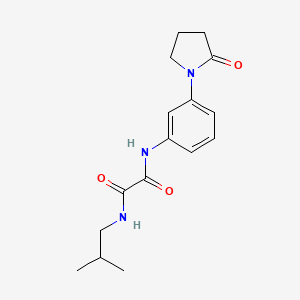
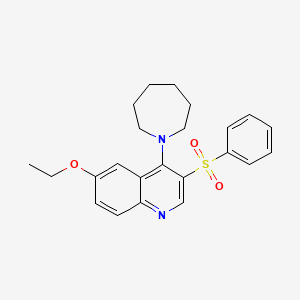

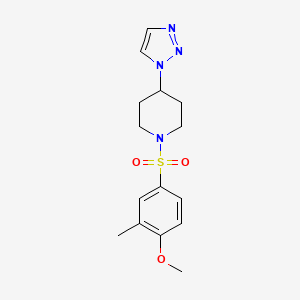
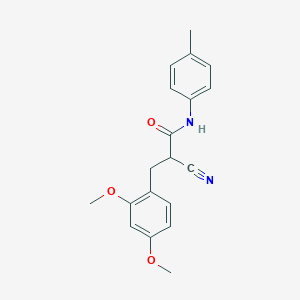
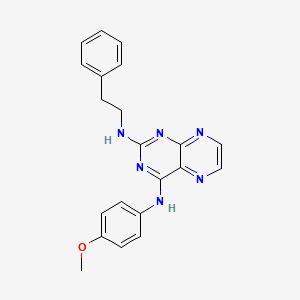
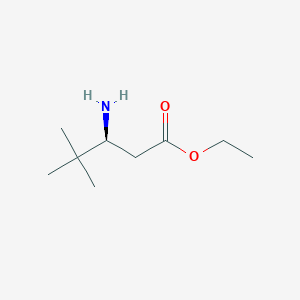

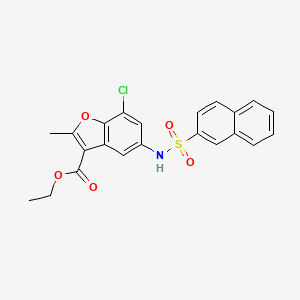

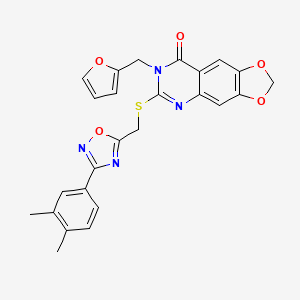
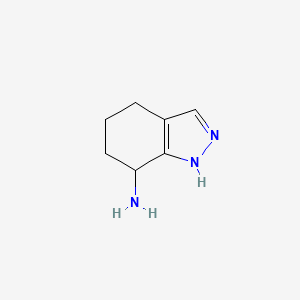
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)